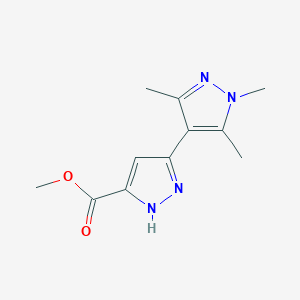

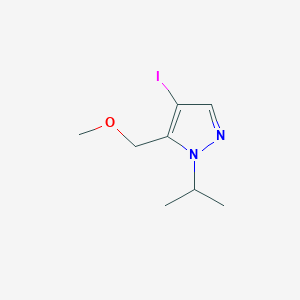

methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate, involves regioselective reactions and strategic functional group manipulations. For instance, the halo- and carbodesilylation reactions of trimethylsilyl-1-methylpyrazoles, as described by Effenberger and Krebs (1984), highlight the regioselective transformations applicable to synthesizing complex pyrazole structures (Effenberger & Krebs, 1984). Such methodologies underscore the synthetic versatility of pyrazole derivatives, providing pathways to introduce various substituents crucial for obtaining the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate, is characterized by X-ray crystallography and NMR spectroscopy. The study by Goddard et al. (1999) on NH-pyrazoles bearing only C-methyl substituents, including 4-methylpyrazole, reveals insights into the hydrogen-bonded structures and tautomeric forms of these molecules (Goddard et al., 1999). Such structural elucidations are fundamental in understanding the chemical behavior and reactivity of methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate.

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, reflecting their chemical properties. The reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, leading to the formation of trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine-5,5a,6-tricarboxylate derivatives as reported by Tominaga et al. (1997), demonstrates the reactivity of pyrazole rings towards electrophilic and nucleophilic reagents (Tominaga et al., 1997).

Wissenschaftliche Forschungsanwendungen

Regioselective Synthesis and Derivatization

Regioselective Halo- and Carbodesilylation of Pyrazoles : Research demonstrates the regioselective synthesis of halo- and carbodesilylated pyrazoles, highlighting the potential for creating structurally diverse pyrazole derivatives. This process allows for the selective introduction of functional groups at specific positions on the pyrazole ring, expanding the utility of pyrazole compounds in organic synthesis and potentially offering pathways for the synthesis of compounds including methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate (Effenberger & Krebs, 1984).

Lithiation and Functionalization

Alpha-Lithiation of N-Alkyl Groups in Pyrazoles : This study explores the selective lithiation at the alpha position of N-alkyl groups in pyrazoles, a key step in functionalizing these compounds for further chemical transformations. Such methodologies could be essential for modifying the pyrazole core of methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate to achieve specific properties or reactivities (Katritzky et al., 1983).

Corrosion Inhibition

Inhibitory Action of Bipyrazolic Type Organic Compounds : Some pyrazole derivatives show significant inhibitory effects on the corrosion of pure iron in acidic media. This suggests potential applications of methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate and similar compounds in corrosion protection, highlighting the chemical's importance beyond pharmaceuticals (Chetouani et al., 2005).

Eigenschaften

IUPAC Name |

methyl 3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-6-10(7(2)15(3)14-6)8-5-9(13-12-8)11(16)17-4/h5H,1-4H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWVXKWTTFXTGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

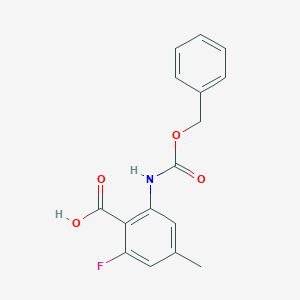

![3-Chloro-4-methoxy-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2496515.png)

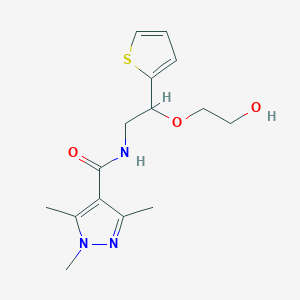

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

![5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2496533.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)